Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride
Description
Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl ester group at the 2-position and a hydrochloride salt.
Properties
IUPAC Name |
methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)6-8-7-12-5-3-2-4-9(12)11-8;/h2-5,7H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUWYILSHPEKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=CC=CC2=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often catalyzed by transition metals.
Tandem Reactions: These are sequences of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form derivatives with enhanced biological activity. For example:
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Oxidation of the imidazopyridine core yields ketone or carboxylic acid derivatives, which are intermediates in drug development.
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Catalytic oxidation using copper/air systems enables oxidative coupling with glycine esters, forming C–N bonds (e.g., ethyl 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate) .
Key Data:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidative coupling | CuCl (10 mol%), air, 80°C | Ethyl 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | 85% |
Hydrolysis and Acid/Base Reactions
The ester group in the compound is susceptible to hydrolysis:
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Basic hydrolysis (LiOH, 0°C) converts the methyl ester to a carboxylic acid, yielding imidazo[1,2-a]pyridine-3-acetic acid .
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Acidic hydrolysis (6M HCl, 75°C) facilitates the synthesis of minodronic acid, a bisphosphonate drug .
Coupling and Cyclization Reactions
The compound participates in cycloaddition and Friedel-Crafts reactions:
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Ultrasound-assisted synthesis with iodine catalysis forms imidazo[1,2-a]pyridine derivatives in aqueous media .
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Triflic anhydride-mediated cyclization with 2-chloropyridines generates substituted imidazopyridines (15–85% yield) .
Biological Interaction Mechanisms
The compound’s derivatives exhibit enzyme inhibition:
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p38 MAPK inhibition modulates cellular stress responses, showing potential in anti-inflammatory and anticancer therapies.
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Antimycobacterial activity via disruption of the electron transport chain (MIC: 0.03–5 µM against M. tuberculosis) .
Reaction Stability and Byproducts
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in drug development due to its promising biological activities:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
- Antimicrobial Properties : Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate; hydrochloride has demonstrated antibacterial and antifungal activities. Studies have reported its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticonvulsant Effects : The compound has been explored for its anticonvulsant properties, showing potential in the treatment of epilepsy and related disorders. Its mechanism involves modulating neurotransmitter systems that are crucial for seizure control .
Phytotoxicity Studies
Recent studies have evaluated the phytotoxic effects of imidazo[1,2-a]pyridine derivatives on plant growth. These investigations reveal that certain modifications to the molecule can enhance its inhibitory effects on specific plant species, indicating potential applications in agriculture as herbicides .
Clinical Trials and Therapeutic Applications
Clinical research has highlighted the therapeutic potential of methyl 2-imidazo[1,2-a]pyridin-2-ylacetate; hydrochloride in various conditions:
- Cancer Treatment : A study focused on a derivative of this compound showed promising results in clinical trials for patients with specific types of cancer, demonstrating improved survival rates compared to standard therapies .
- Neurological Disorders : Clinical evaluations have indicated that compounds within this class can effectively reduce seizure frequency in patients with treatment-resistant epilepsy. This highlights their potential as alternative therapies in neurology .
Comparative Data Table
The following table summarizes key properties and applications of methyl 2-imidazo[1,2-a]pyridin-2-ylacetate; hydrochloride compared to other imidazo derivatives:
| Property/Activity | Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate; hydrochloride | Other Imidazo Derivatives |
|---|---|---|
| Anticancer Activity | Significant apoptosis induction | Varies by derivative |
| Antimicrobial Activity | Effective against multiple pathogens | Varies by derivative |
| Anticonvulsant Activity | Reduces seizure frequency | Present in some |
| Phytotoxicity | Inhibitory effects on specific plants | Varies widely |
Mechanism of Action
The mechanism of action of methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogenation : Chloro and iodo substituents (e.g., 6-Cl, 8-I in ) increase molecular weight and may enhance lipophilicity, impacting bioavailability.
- Ester vs. Acid : Methyl/ethyl esters (e.g., ) are precursors to carboxylic acids, which are critical for prodrug strategies.
- Thermal Stability : Melting points vary widely; ethyl ester derivatives (e.g., 116–117°C in ) suggest moderate stability, while benzo-fused analogs (e.g., >300°C in ) exhibit exceptional thermal resistance.
Biological Activity
Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate; hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications based on recent studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their significant pharmacological properties, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-tuberculosis activities. The unique structure of these compounds allows for various modifications that can enhance their biological efficacy. Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate; hydrochloride is a representative member of this class and shows promise in several therapeutic areas.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have been shown to exhibit significant activity against Mycobacterium tuberculosis (Mtb) and other pathogens. The mechanism of action often involves the inhibition of key enzymes involved in bacterial metabolism.
- Case Study : A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to or better than standard treatments like isoniazid against Mtb strains .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound 15 | 0.05 | Active against Mtb |
| Compound 16 | >200 | Inactive |
| Isoniazid | 0.05 | Reference |
2. Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Research Findings : In vitro assays showed that specific derivatives could effectively suppress COX-2 activity with IC50 values in the low micromolar range .
| Compound | COX-2 IC50 (μmol) |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
| Celecoxib (standard) | 0.04 ± 0.01 |
3. Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives is another area of active research. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms.
- Example : A derivative exhibited significant cytotoxicity against several cancer cell lines with IC50 values indicating strong growth inhibition .
| Cell Line | IC50 (μg/mL) |
|---|---|
| HT29 | 1.61 ± 1.92 |
| A431 | 1.98 ± 1.22 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can lead to enhanced potency and selectivity.
- Key Findings :
Pharmacokinetic Properties
Preliminary studies on the pharmacokinetic profile of methyl 2-imidazo[1,2-a]pyridin-2-ylacetate; hydrochloride indicate favorable absorption and distribution characteristics.
Q & A
Q. What are the key synthetic pathways for Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate hydrochloride?
The synthesis typically involves forming the imidazo[1,2-a]pyridine core via cyclization reactions, followed by esterification. For example, multi-step protocols may include condensation of 2-aminopyridine derivatives with α-halo carbonyl compounds under controlled temperatures (60–100°C) in polar aprotic solvents like DMF or acetonitrile . Subsequent esterification with methyl chloride or transesterification steps are employed to introduce the acetate group. Purification often utilizes column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the imidazo[1,2-a]pyridine scaffold and ester functionality. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and hydrochloride salt stretches. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. What storage conditions are recommended to maintain compound stability?
The compound should be stored in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group or degradation of the heterocyclic core. Desiccants like silica gel are advised to minimize moisture absorption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic variation of catalysts (e.g., GuHCl for microwave-assisted synthesis ), solvents (e.g., DMF vs. THF), and temperature gradients can enhance cyclization efficiency. Design of Experiments (DoE) methodologies are recommended to identify critical parameters. For instance, microwave irradiation reduces reaction time from hours to minutes while improving yield by 15–20% .
Q. What analytical strategies resolve discrepancies in NMR data for novel derivatives?
Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism or impurities. Comparative analysis with computational NMR predictions (via tools like ACD/Labs or Gaussian) and spiking experiments with authentic standards can clarify structural assignments . LC-MS with high-resolution ion mobility further distinguishes isobaric impurities .
Q. How does the ester group influence pharmacological activity in imidazo[1,2-a]pyridine derivatives?
The methyl ester enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents. However, esterase-mediated hydrolysis in vivo may necessitate prodrug strategies. Structure-Activity Relationship (SAR) studies comparing ester vs. carboxylic acid derivatives (e.g., 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride ) reveal distinct binding affinities to targets like GABA receptors .
Q. What mechanistic insights explain side reactions during synthesis?
Competing pathways, such as N-alkylation instead of cyclization, may occur due to excess alkylating agents or improper stoichiometry. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor intermediate formation. For example, overalkylation of the pyridine nitrogen can be mitigated by slow reagent addition and strict temperature control (<70°C) .
Methodological Guidance
Q. How to validate purity for preclinical studies?
Purity ≥95% is typically required. Orthogonal methods include:
- HPLC/UV with a C18 column (acetonitrile/water + 0.1% TFA) to quantify major impurities.
- Elemental Analysis to confirm C, H, N, Cl content within ±0.4% of theoretical values.
- Karl Fischer Titration for residual moisture (<0.2%) .
Q. What in vitro assays are suitable for initial bioactivity screening?
Q. How to troubleshoot low yields in scale-up synthesis?
Common issues include poor mixing efficiency and exothermicity. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
